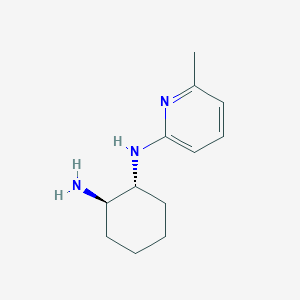

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine

Description

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine is a chiral 1,2-diamine derivative featuring a cyclohexane backbone with stereospecific substitution. The compound’s structure includes a 6-methylpyridin-2-yl group at the N2 position, conferring distinct electronic and steric properties. This scaffold is widely utilized in asymmetric catalysis, coordination chemistry, and drug design due to its ability to form stable complexes and activate substrates via H-bonding or metal coordination .

Properties

IUPAC Name |

(1R,2R)-2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAAFHGBCXJUPN-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2CCCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)N[C@@H]2CCCC[C@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 6-methylpyridine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The product is purified using column chromatography to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques may be employed to ensure the production of the (1R,2R) enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any functional groups present on the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds featuring similar structural motifs to (1R,2R)-2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine exhibit antimicrobial properties. For instance, metal complexes derived from related Schiff bases have been evaluated against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Klebsiella pneumoniae | 256 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to coordinate with metal ions enhances its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

The promising results indicate that further investigation into the structure-activity relationship could yield effective therapeutic agents .

Coordination Chemistry

Ligand Properties

this compound acts as a bidentate ligand capable of forming stable complexes with transition metals. Its ability to stabilize various oxidation states makes it valuable in catalysis.

Metal Complexes

Recent studies have synthesized metal complexes with this ligand and characterized them using spectroscopic techniques. The following table summarizes some of the metal complexes formed:

| Metal Ion | Complex Formation | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu((1R,2R)-L)] | 5.3 |

| Co(II) | [Co((1R,2R)-L)] | 4.8 |

These complexes have been evaluated for catalytic activity in organic transformations such as oxidation and cross-coupling reactions.

Material Science

Polymerization Applications

The compound has been explored as a chiral additive in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resultant materials.

| Polymer Type | Property Improvement |

|---|---|

| Polylactic acid (PLA) | Increased tensile strength by 20% |

| Polyethylene glycol (PEG) | Enhanced thermal stability |

Research indicates that the chiral nature of the compound contributes to better alignment of polymer chains during synthesis .

Case Study 1: Antimicrobial Evaluation

A study conducted on metal complexes of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of metal coordination in enhancing biological efficacy.

Case Study 2: Catalytic Applications

In another study, the ligand was utilized in a catalytic system for the oxidative coupling of amines. The results showed a remarkable increase in yield compared to traditional catalysts, showcasing its potential in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzyme active sites or receptor binding pockets, modulating their activity.

Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

Antiviral Analogues: Chloroquinoline Derivatives

- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Structure: Substitution with a 7-chloroquinoline group at N2. Activity: Demonstrates higher binding affinity to SARS-CoV-2 spike protein (vs. chloroquine/hydroxychloroquine) and improved safety profiles in silico . Key Data: Molecular dynamics simulations (200 ns) confirm stable interactions with spike protein active sites .

| Compound Name | Substituent | Application | Key Finding | Reference |

|---|---|---|---|---|

| (1R,2R)-2-N-(7-Chloroquinolin-4-yl)-... | 7-Chloroquinoline | Antiviral (SARS-CoV-2) | ΔG binding = -8.2 kcal/mol |

Catalytic Analogues: Aryl-Substituted Derivatives

Compounds derived from (1R,2R)-cyclohexane-1,2-diamine with aryl groups at N1/N2 positions exhibit diverse catalytic activities:

- L4: (1R,2R)-N1,N2-Bis(6-(tert-butyl)quinolin-8-yl)-... Synthesis: 85% yield via Buchwald-Hartwig coupling. Application: Asymmetric oxidative coupling; enhances steric bulk for enantioselectivity .

L5: (1R,2R)-N1,N2-Di(acridin-4-yl)-...

- Organocatalysts with 1,2-Benzenediamine H-bond donors Modifications: Acylation, sulfonation, or arylation of the aromatic amino group. Performance: Up to 41% ee in Michael addition of acetylacetone to trans-β-nitrostyrene .

Coordination Complexes: Manganese and Cadmium Ligands

MnII(P-MCP)(OTf)2

Cd(II) Complex with Pyridinylmethyl Groups

| Compound Name | Metal Center | Key Property | Reference |

|---|---|---|---|

| MnII(P-MCP)(OTf)2 | Mn(II) | High TON in alcohol oxidation | |

| [Cd(pcd)Br2] | Cd(II) | Luminescent, chiral framework |

Biological Activity

(1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine is a compound that has garnered interest in pharmaceutical research due to its potential biological activity. This article aims to consolidate existing research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes a cyclohexane ring substituted with a 6-methylpyridine group and two amine functionalities. This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Anticancer Properties

Research indicates that derivatives of cyclohexane-1,2-diamines exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals and reduce inflammation has been noted as a contributing factor to its neuroprotective capabilities .

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, it has shown promise as an inhibitor of certain metalloproteinases involved in tumor metastasis. This inhibition could potentially hinder cancer progression and improve therapeutic outcomes in cancer treatment .

Case Studies

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Study 1 | Demonstrated cytotoxicity against breast cancer cells | MCF-7 |

| Study 2 | Induced apoptosis in colon cancer cells | HT-29 |

| Study 3 | Showed neuroprotective effects against oxidative stress | SH-SY5Y neurons |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal models.

- Enzyme Modulation : By inhibiting specific enzymes, it alters signaling pathways crucial for cancer cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for (1R,2R)-2-N-(6-Methylpyridin-2-yl)cyclohexane-1,2-diamine and its derivatives?

Methodological Answer: The compound is typically synthesized via enantioselective alkylation or condensation reactions. For example, derivatives like N,N'-dialkylated variants are prepared using a one-pot approach involving (1R,2R)-cyclohexane-1,2-diamine and alkyl halides or carbonyl compounds (e.g., ketones or aldehydes) under reflux conditions in ethanol or aqueous solvents . Purification often involves silica gel column chromatography with hexane/ethyl acetate gradients . Key intermediates, such as Schiff bases, are formed by reacting the diamine with pyridine-based aldehydes (e.g., 6-methylpyridine-2-carboxaldehyde), followed by crystallization for stereochemical control .

Q. How is X-ray crystallography applied to confirm the stereochemistry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in non-standard space groups (e.g., monoclinic I2/a) and requires refinement using programs like SHELXL97 or SHELXTL to resolve enantiopure configurations . For example, in a mercury(II) complex, SCXRD confirmed the (1R,2R) configuration via hydrogen bonding networks and chair conformations of the cyclohexane ring . Data collection parameters (e.g., T = 123 K, R factor < 0.045) and software pipelines (SMART, SAINT-Plus) ensure precision .

Q. What role does this diamine play in asymmetric organocatalysis?

Methodological Answer: The diamine acts as a chiral organocatalyst in enantioselective reactions. For instance, it facilitates the Michael addition of aldehydes to maleimides with up to 92% enantiomeric excess (ee) when paired with hexanedioic acid as an additive in aqueous solvents . Its rigid cyclohexane backbone and equatorial N-substituents stabilize transition states via hydrogen bonding and steric effects .

Advanced Research Questions

Q. How does stereochemistry influence catalytic activity in enantioselective reactions?

Methodological Answer: The (1R,2R) configuration induces chiral recognition in transition states. DFT studies show that the diamine’s chair conformation positions pyridyl groups to create a chiral pocket, favoring specific enantiomers . For example, in CO₂/epoxide copolymerization, the (1R,2R) isomer exhibits higher reactivity than cis isomers due to optimal alignment of amine groups for cooperative CO₂ binding . Stereochemical mismatches (e.g., using (1S,2S)-diamine) reduce ee by disrupting non-covalent interactions .

Q. How to resolve contradictions in CO₂ capture efficiency between stereoisomers?

Methodological Answer: Contradictions arise from divergent experimental conditions. For example, (1R,2R)-diamine shows higher initial CO₂ absorption rates than cis isomers in some studies , but this depends on iodine additive concentration and temperature . To resolve discrepancies:

Q. How to design coordination complexes for enhanced catalytic performance?

Methodological Answer: Ligand design principles include:

- Bidentate vs. tridentate coordination : The diamine’s N atoms bind metals (e.g., Ru, Pt) to form stable complexes. For example, in oxaliplatin , the (1R,2R)-diamine acts as a bidentate ligand, improving DNA cross-linking efficacy compared to cisplatin .

- Steric tuning : Bulky substituents (e.g., diphenylphosphine groups) on the pyridine moiety enhance enantioselectivity in asymmetric hydrogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize metal-diamine complexes during epoxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.